4-Ethoxy-2-phenylquinoline

Catalog No.
S15290371
CAS No.
22680-63-3
M.F
C17H15NO
M. Wt
249.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxy-2-phenylquinoline

CAS Number

22680-63-3

Product Name

4-Ethoxy-2-phenylquinoline

IUPAC Name

4-ethoxy-2-phenylquinoline

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

InChI

InChI=1S/C17H15NO/c1-2-19-17-12-16(13-8-4-3-5-9-13)18-15-11-7-6-10-14(15)17/h3-12H,2H2,1H3

InChI Key

HUWDUVNMZCVTNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

4-Ethoxy-2-phenylquinoline is a compound belonging to the quinoline family, characterized by a quinoline core structure substituted with an ethoxy group at the 4-position and a phenyl group at the 2-position. This compound is notable for its potential applications in organic electronics, particularly in organic light-emitting diodes, due to its phosphorescent properties. The molecular formula of 4-ethoxy-2-phenylquinoline is C_15H_15N, and its structure can be represented as follows:

text
O \ C | C---C / \ C C / \ N C \ / C-------C

The presence of both the ethoxy and phenyl groups contributes to the compound's unique electronic properties, making it a subject of interest in various chemical and biological studies.

Typical of quinoline derivatives. These include:

  • Friedlander Reaction: This reaction can be employed to synthesize derivatives of quinoline, including 4-ethoxy-2-phenylquinoline, by condensing an aniline derivative with a carbonyl compound in the presence of an acid catalyst .
  • Substitution Reactions: The ethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to different derivatives that may exhibit varied biological activities.

Research indicates that derivatives of 4-ethoxy-2-phenylquinoline possess significant biological activities. Notably, some related compounds have shown potent antiplatelet activity, suggesting potential therapeutic uses in cardiovascular diseases. For instance, certain alkoxy derivatives have been studied for their ability to inhibit cyclooxygenase and thromboxane synthetase, which are critical in platelet aggregation processes .

Additionally, studies have explored the cytotoxic effects of quinoline derivatives on various cancer cell lines, indicating that modifications in the structure can lead to enhanced biological efficacy.

The synthesis of 4-ethoxy-2-phenylquinoline typically involves several methods:

  • Friedlander Synthesis: This method involves the reaction of an appropriate aniline with a carbonyl compound under acidic conditions to form the quinoline skeleton .
  • Alkylation Reactions: The introduction of the ethoxy group can be achieved through alkylation reactions using ethyl halides and suitable bases.
  • Cyclization Reactions: Various cyclization strategies can be employed to construct the quinoline framework from simpler precursors.

These methods allow for the production of 4-ethoxy-2-phenylquinoline and its derivatives with varying substituents for further investigation into their properties and applications.

4-Ethoxy-2-phenylquinoline has several promising applications:

  • Organic Light Emitting Diodes (OLEDs): Its phosphorescent properties make it suitable for use in OLEDs, where it can enhance light emission efficiency .
  • Pharmaceuticals: Given its biological activity, it is being explored as a potential lead compound for developing new antiplatelet agents or anticancer drugs.
  • Material Science: The compound may also find applications in developing new materials with specific electronic properties due to its unique molecular structure.

Interaction studies involving 4-ethoxy-2-phenylquinoline focus on its binding affinity with various biological targets. For example:

  • Platelet Aggregation Studies: Research has shown that certain derivatives can significantly inhibit platelet aggregation through interactions with cyclooxygenase pathways .
  • Cellular Uptake Studies: Investigations into how these compounds are taken up by cells can provide insights into their mechanisms of action and potential therapeutic windows.

These studies are crucial for understanding how modifications to the compound's structure affect its biological activity and therapeutic potential.

Several compounds share structural similarities with 4-ethoxy-2-phenylquinoline. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
5-Ethyl-4-methoxy-2-phenylquinolineContains a methoxy group at position 4Exhibits potent antiplatelet activity
4-Ethoxycarbonylmethoxy-5ethylHas additional carbonyl functionalityPotentially enhanced solubility and reactivity
6-Methyl-2-(methylthio)-4-phenyquinolineContains a methylthio group at position 6May exhibit different biological profiles
5-Ethyl-4-(N-ethylcarboxido)methoxyContains an N-substituted carboxylic acid groupPotentially different pharmacokinetic properties

These compounds illustrate how variations in substituents on the quinoline ring can lead to differences in biological activity and application potential. Each derivative offers unique properties that can be leveraged for specific uses in pharmaceuticals or materials science.

Historical Development of Quinoline Core Synthesis Strategies

The quinoline scaffold has been synthesized for over a century using methods that remain foundational today. The Combes quinoline synthesis, first reported in 1888, employs β-diketones and anilines to form 2,4-disubstituted quinolines through acid-catalyzed condensation and annulation. This method’s regioselectivity arises from steric and electronic interactions during the rate-determining annulation step, making it particularly suited for derivatives like 4-ethoxy-2-phenylquinoline. Concurrently, the Friedländer synthesis leverages 2-aminobenzaldehydes and ketones to construct quinoline cores, offering a direct route to introduce aryl groups at position 2. For example, condensing 2-aminobenzaldehyde with acetophenone derivatives can yield 2-phenylquinoline intermediates, which are subsequently ethoxylated.

Quantum Mechanical Calculations of Electronic Structure

The electronic structure of 4-Ethoxy-2-phenylquinoline has been extensively investigated through quantum mechanical calculations, providing crucial insights into its molecular properties and reactivity patterns. Density functional theory calculations using the B3LYP functional with 6-31+G(d,p) basis sets have been employed to determine the optimized molecular geometry and electronic properties of this quinoline derivative [1] [2] [3].

The molecular structure of 4-Ethoxy-2-phenylquinoline consists of 17 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom, with a molecular weight of 249.31 g/mol [1] [4]. The compound exhibits a total of 36 bonds, including 21 non-hydrogen bonds, 17 multiple bonds, and 3 rotatable bonds, with the quinoline core containing 17 aromatic bonds distributed across three six-membered rings and one ten-membered ring system [1].

Frontier molecular orbital analysis reveals critical information about the electronic structure and reactivity of 4-Ethoxy-2-phenylquinoline. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations demonstrate that quinoline derivatives typically exhibit energy gaps in the range of 4.3-4.5 eV [5]. For related phenylquinoline systems, the highest occupied molecular orbital energies are typically found around -6.6 eV, while lowest unoccupied molecular orbital energies are approximately -1.8 eV, resulting in energy gaps of approximately 4.8 eV [6].

The molecular electrostatic potential maps and electron density distributions have been calculated to understand the charge distribution patterns within the molecule [7] [5]. These calculations indicate that the quinoline nitrogen atom serves as an electron-rich site, while the phenyl ring and ethoxy substituent contribute to the overall electronic delocalization across the molecular framework [8] [6].

Time-dependent density functional theory calculations have been performed to predict the electronic transition properties and absorption spectra of 4-Ethoxy-2-phenylquinoline [9] [3]. The compound exhibits characteristic absorption bands in the ultraviolet-visible region, with primary transitions occurring between 260-340 nm, corresponding to π-π* electronic transitions within the aromatic system [10] [11].

Electronic PropertyCalculated ValueMethod
Molecular Weight249.31 g/molExperimental/Computational
Total Bonds36B3LYP/6-31+G(d,p)
Aromatic Bonds17B3LYP/6-31+G(d,p)
Energy Gap (typical)4.3-4.8 eVTime-dependent density functional theory
Primary Absorption260-340 nmTime-dependent density functional theory

Molecular Docking Studies for Biological Target Identification

Molecular docking investigations of 4-Ethoxy-2-phenylquinoline and related quinoline derivatives have identified several potential biological targets through computational screening approaches. The quinoline scaffold has demonstrated significant binding affinity to various protein targets, with particular emphasis on enzyme inhibition and receptor binding studies [12] [14].

Epidermal growth factor receptor docking studies have revealed that phenylquinoline derivatives can achieve binding energies ranging from -8.10 to -12.40 kcal/mol, indicating strong protein-ligand interactions [12]. The binding mechanism involves hydrogen bond formation with key amino acid residues including Asp855 and Met793, along with hydrophobic contacts through pi-alkyl and pi-sigma interactions with residues such as Leu788, Leu718, Ala743, and Val726 [12].

DNA gyrase has emerged as another significant target for quinoline derivatives, with molecular docking studies demonstrating the potential for quinoline compounds to bind within the ATP binding pocket of beta-lactam enzymes [15]. Docking calculations using AutoDock 4.2 have shown binding energies of -9.4 kcal/mol for structurally related quinoline derivatives, suggesting favorable interactions with this bacterial target [15].

Protein kinase targets have also been investigated through molecular docking approaches, with quinoline derivatives showing promise as inhibitors of various kinase enzymes [14] [16]. The binding modes typically involve interactions with the active site region through hydrogen bonding and hydrophobic contacts, with binding affinities comparable to established inhibitors [14].

The molecular docking results indicate that the phenyl ring at position 2 and the ethoxy group at position 4 of the quinoline core contribute significantly to target binding through specific spatial arrangements and electronic interactions [17] [18]. Structure-based virtual screening campaigns have utilized these binding modes to identify additional quinoline derivatives with enhanced target selectivity [16].

Target ProteinBinding Energy (kcal/mol)Key InteractionsReference
Epidermal Growth Factor Receptor-8.10 to -12.40Asp855, Met793 hydrogen bonds [12]
DNA Gyrase-9.4ATP binding pocket [15]
Beta-lactam Enzyme-9.4Hydrogen bonding [15]
Various KinasesVariableActive site interactions [14]

Structure-Activity Relationship Prediction Models

Structure-activity relationship studies of 4-Ethoxy-2-phenylquinoline and related derivatives have established comprehensive predictive models for biological activity assessment. Quantitative structure-activity relationship modeling using partial least squares regression methods has identified key molecular descriptors that correlate with biological activity [19] [20] [21].

The structure-activity relationship analysis of 4-alkoxy-2-phenylquinoline derivatives has demonstrated that the ethoxy substituent at position 4 significantly influences antiplatelet activity [22] [23]. Compounds containing 4-ethoxy-5-ethyl-2-phenylquinoline frameworks have shown potent biological activity with IC50 values as low as 0.08 μM, indicating the importance of the ethoxy group for biological efficacy [22] [23].

Genetic algorithm and simulated annealing-based feature selection methods have been applied to develop robust quantitative structure-activity relationship models for quinoline derivatives [19]. These models have identified topological and electrostatic descriptors as critical factors for tubercular activity prediction, with successful correlation coefficients (r²) exceeding 0.77 and cross-validation coefficients (q²) above 0.51 [21].

The structure-activity relationship models reveal that electron-donating groups such as ethoxy substituents enhance biological activity by increasing electron density within the quinoline ring system [24] [25]. This electronic enhancement makes the compound more nucleophilic and influences its interaction patterns with biological targets [24].

Machine learning approaches including counter propagation artificial neural networks have been implemented to predict biological activities of quinoline derivatives based on structural features [19]. These models demonstrate good agreement between predicted and experimental biological activities, validating their utility for drug design applications [20].

Model TypeCorrelation (r²)Cross-validation (q²)Key Descriptors
Partial Least Squares0.77710.5177Topological, Electrostatic
Genetic Algorithm-Partial Least Squares>0.70>0.50Electronic, Structural
Artificial Neural NetworksVariableVariableMultiple Descriptors
Simulated AnnealingComparableComparablePhysicochemical

Conformational Analysis of Ethoxy-Phenyl Spatial Arrangements

The conformational analysis of 4-Ethoxy-2-phenylquinoline focuses on the spatial arrangements of the ethoxy and phenyl substituents relative to the quinoline core structure. Computational studies have revealed that the ethoxy group at position 4 and the phenyl ring at position 2 adopt specific conformational preferences that influence the overall molecular geometry and biological activity [26] [27].

Crystal structure analyses of related ethoxy-phenyl compounds indicate that the ethoxy group typically adopts conformations that minimize steric interactions while maintaining favorable electronic delocalization [28] [29]. The torsion angles between aromatic rings and substituent groups have been measured to range from 1.2° to 12.0°, indicating relatively planar molecular geometries with slight deviations from complete planarity [28].

The phenyl ring at position 2 of the quinoline core exhibits conformational flexibility, with rotation barriers influenced by both steric and electronic factors [26] [30]. Semiempirical calculations using MNDO methods have shown that phenylquinoline moieties can be twisted by approximately 77-82 degrees relative to other aromatic systems, depending on the specific molecular environment [30] [31].

Density functional theory calculations have been employed to map the conformational energy surfaces of ethoxy-phenyl quinoline derivatives [2] [27]. These studies reveal that the preferred conformations involve chair-like arrangements for cyclohexane-containing analogues, with equatorial positioning of bulky substituents to minimize steric strain [27].

The conformational preferences of the ethoxy group are significantly influenced by intramolecular hydrogen bonding and π-π stacking interactions [26] [32]. Crystal packing analyses demonstrate that ethoxy-substituted quinolines form intermolecular networks through C-H...O hydrogen bonds and offset π-π interactions with centroid-to-centroid distances of approximately 3.47 Å [32].

Hirshfeld surface analysis has been utilized to quantify the intermolecular interactions responsible for conformational stability in ethoxy-phenyl quinoline systems [29] [33]. These analyses indicate that H...H contacts contribute approximately 50.8% to the total intermolecular interactions, while aromatic π-π interactions provide additional stabilization [32].

Conformational ParameterValue RangeAnalysis Method
Torsion Angles1.2° - 12.0°Crystal Structure Analysis
Phenyl Ring Twist77° - 82°Semiempirical MNDO
π-π Stacking Distance~3.47 ÅX-ray Crystallography
H...H Contact Contribution50.8%Hirshfeld Surface Analysis
Chair Conformation EnergyLowestDensity Functional Theory

Organic Semiconductor Layer Development for OLEDs

The planar π-extended backbone of 4-ethoxy-2-phenylquinoline (4-EtO-2-PhQ) enables efficient molecular packing and smooth vacuum- or solution-processed films. Single-layer spin-coated emissive layers (≈ 70 nm) prepared from chlorobenzene give root-mean-square roughness below 0.3 nm, a prerequisite for low-leakage OLED pixels [1]. Thermogravimetric analysis shows the material retains 75% of its mass up to 300 °C, while differential thermal analysis locates a sharp melting event at 81 °C and a glass-transition onset at 114 °C [1]. These values exceed the typical thermal budget (≤ 200 °C) of flexible substrates, permitting direct integration onto plastic foils.

Processing-relevant parameter (powder)ValueReference
Melting point (Tm)81 °C [1] [1]
Glass transition (Tg)114 °C [1] [1]
5% weight-loss temp.≈ 145 °C [1] [1]
Onset of major decomposition≈ 300 °C [1] [1]
Optical band gap (solid)3.14 eV [1] [1]

Such thermal resilience allows 4-EtO-2-PhQ to serve simultaneously as emitter and electron-transport component in simplified bilayer OLED stacks. When 20 wt % is molecularly doped into poly(methyl methacrylate) (PMMA) the blended film withstands post-bake treatments at 113 °C without phase separation [2].

Charge Transport Mechanism in Thin-Film Configurations

Density-functional calculations on quinoline cores reveal hole reorganisation energies (λh) below 0.30 eV and electron reorganisation energies (λe) near 0.26 eV, values associated with balanced ambipolar transport [3] [4]. For 4-EtO-2-PhQ the electron-withdrawing quinoline nitrogen lowers the LUMO to −2.75 eV, while the ethoxy substituent donates electron density, stabilising the HOMO at −5.89 eV; this 3.14 eV separation matches the experimentally derived optical gap [1].

In time-of-flight measurements on 150 nm evaporated films the mobility follows a Poole–Frenkel behaviour, reaching 1.2 × 10⁻⁵ cm² V⁻¹ s⁻¹ for electrons and 9.5 × 10⁻⁶ cm² V⁻¹ s⁻¹ for holes at an electric field of 5 × 10⁵ V cm⁻¹, values consistent with calculated λ-parameters [3]. The closely matched mobilities confine the recombination zone inside the emissive layer, which translates into reduced drive voltage in proof-of-concept diodes (turn-on ≈ 3.8 V at 100 cd m⁻²) [1].

Photophysical Properties Optimization for Luminescent Materials

Solid-state and thin-film photometry highlight two emission regimes:

Mediumλexc (nm)λem (nm)Stokes shift (cm⁻¹)CIE (x, y)Eg,opt (eV)Reference
Crystalline powder368391≈11000.16, 0.05 [1]3.14 [1] [1]
20 wt % in PMMA363–369432≈ 35000.17, 0.12 [2]3.07 [2] [2]

The 40 nm bathochromic shift observed upon polymer dilution originates from micro-environment-induced planarisation, which increases conjugation and stabilises the S₁ state [2]. An optical oscillator strength f = 0.37 and a calculated molar extinction coefficient ε ≈ 3.4 × 10⁴ M⁻¹ cm⁻¹ (at 275 nm) underline strong π–π* transitions [2].

Quantum-yield determinations using quinine sulfate as standard yield Φf = 0.33 ± 0.02 for the neat film; inclusion of 4 wt % 4-tertiary-butyl pyridine suppresses aggregation and boosts Φf to 0.41 [2]. These values, together with the large Stokes shift, minimise self-absorption losses in thick emissive layers and favour high-brightness lighting panels.

Comparative Performance with Halogenated Quinoline Analogues

Strategic halogenation of the quinoline scaffold modulates both electronic levels and solid-state packing density. Table 3 benchmarks 4-EtO-2-PhQ against its chloro- and bromo-substituted congeners synthesised under identical Friedländer conditions.

CompoundSubstituent patternλem (nm, solid)Eg,opt (eV)ΦfDecomp. T (°C)Relative EQE in simplified OLED (arbitrary units)References
4-EtO-2-PhQOEt–4, Ph–2391 [1]3.14 [1]0.33 [2]300 [1]1.00 [1] [2]
4-Cl-2-PhQCl–4, Ph–2434 [5]3.02 [5]0.42 [5]250 [5]1.18 [5]
4-Br-2-PhQBr–4, Ph–2422 [6]3.08 [6]0.38 [6]240 [6]1.12 [6]

Introducing chlorine narrows the band gap via inductive electron withdrawal and enhances spin–orbit coupling, resulting in the highest radiative yield and a ~18% gain in device efficiency over the ethoxy parent [5]. Bromination preserves the blue chromaticity while offering an intermediate performance gain [6]. These observations demonstrate that halogen tuning is an expedient route for elevating exciton utilisation without compromising film stability.

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

249.115364102 g/mol

Monoisotopic Mass

249.115364102 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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